molecular formula C12H13NO5 B13855931 N-Feruloylglycine

N-Feruloylglycine

Cat. No.: B13855931
M. Wt: 251.23 g/mol
InChI Key: CLGNQAIRBLDHIN-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Feruloylglycine is a naturally occurring compound that belongs to the family of N-acylglycines. It is formed by the conjugation of ferulic acid and glycine. Ferulic acid is a well-known phenolic compound found in plant cell walls, and glycine is the simplest amino acid. This compound has been identified in various plant species and is known for its potential antioxidant and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Feruloylglycine can be synthesized through the coupling of ferulic acid with glycine. One common method involves the activation of ferulic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using this compound deacylase. This enzyme catalyzes the hydrolysis of this compound to produce ferulate and glycine. The enzyme can be obtained from sources such as barley seeds and isolated barley embryos .

Chemical Reactions Analysis

Types of Reactions

N-Feruloylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Feruloylglycine has a wide range of scientific research applications:

Mechanism of Action

N-Feruloylglycine exerts its effects primarily through its antioxidant properties. It can scavenge free radicals and inhibit oxidative stress by donating hydrogen atoms or electrons. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved in its mechanism of action include the activation of antioxidant response elements (ARE) and the modulation of signaling pathways related to inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Feruloylglycine is unique due to its specific combination of ferulic acid and glycine, which imparts distinct antioxidant and anti-inflammatory properties. Unlike other similar compounds, it has been specifically studied for its role in plant metabolism and its potential as a natural preservative .

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]acetic acid

InChI

InChI=1S/C12H13NO5/c1-18-10-6-8(2-4-9(10)14)3-5-11(15)13-7-12(16)17/h2-6,14H,7H2,1H3,(H,13,15)(H,16,17)/b5-3+

InChI Key

CLGNQAIRBLDHIN-HWKANZROSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCC(=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCC(=O)O)O

Origin of Product

United States

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